(4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone is a synthetic organic compound that features a piperidine ring and a difluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone typically involves the reaction of 4-(difluoromethoxy)benzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The difluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity to its targets .
Comparison with Similar Compounds
Similar Compounds
(4-(Difluoromethoxy)phenyl)(piperazin-1-yl)methanone: Similar structure but with a piperazine ring instead of a piperidine ring.
(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Contains a fluorobenzyl group and a piperidine ring.
Uniqueness
(4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone is unique due to the presence of both the difluoromethoxy group and the piperidine ring, which can confer specific chemical and biological properties. This combination can result in enhanced stability, binding affinity, and specificity in various applications.
Properties
CAS No. |
92704-84-2 |
---|---|
Molecular Formula |
C13H15F2NO2 |
Molecular Weight |
255.26 g/mol |
IUPAC Name |
[4-(difluoromethoxy)phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H15F2NO2/c14-13(15)18-11-6-4-10(5-7-11)12(17)16-8-2-1-3-9-16/h4-7,13H,1-3,8-9H2 |
InChI Key |
HTLKTTLPQFAJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.